molecular formula C10H13N B054965 (R)-7-methyl-5,6,7,8-tetrahydroquinoline CAS No. 121283-06-5

(R)-7-methyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B054965
CAS No.: 121283-06-5
M. Wt: 147.22 g/mol
InChI Key: QXBSOZVQPKHCHD-UHFFFAOYSA-N
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Description

®-7-methyl-5,6,7,8-tetrahydroquinoline is a chiral organic compound belonging to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-methyl-5,6,7,8-tetrahydroquinoline typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 7-methylquinoline using a chiral catalyst to ensure the ®-configuration. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of ®-7-methyl-5,6,7,8-tetrahydroquinoline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of recyclable chiral catalysts and green solvents is also emphasized to make the process more sustainable.

Types of Reactions:

    Oxidation: ®-7-methyl-5,6,7,8-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Further reduction of the compound can lead to fully saturated derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methyl group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 7-methylquinoline.

    Reduction: 7-methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: 7-alkyl or 7-acyl derivatives of tetrahydroquinoline.

Scientific Research Applications

Chemistry: ®-7-methyl-5,6,7,8-tetrahydroquinoline is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, ®-7-methyl-5,6,7,8-tetrahydroquinoline is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-7-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound acts as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

    7-methylquinoline: Lacks the tetrahydro structure, making it less versatile in certain reactions.

    5,6,7,8-tetrahydroquinoline: Lacks the methyl group, affecting its reactivity and applications.

    (S)-7-methyl-5,6,7,8-tetrahydroquinoline: The enantiomer of the compound, which may have different biological activities.

Uniqueness: ®-7-methyl-5,6,7,8-tetrahydroquinoline stands out due to its specific ®-configuration and the presence of a methyl group at the 7th position

Properties

CAS No.

121283-06-5

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-3,6,8H,4-5,7H2,1H3

InChI Key

QXBSOZVQPKHCHD-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1CCC2=C(C1)N=CC=C2

SMILES

CC1CCC2=C(C1)N=CC=C2

Canonical SMILES

CC1CCC2=C(C1)N=CC=C2

Synonyms

Quinoline, 5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI)

Origin of Product

United States

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